molecular formula C9H11IN2O B2873554 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde CAS No. 2054953-23-8

1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde

Cat. No.: B2873554
CAS No.: 2054953-23-8
M. Wt: 290.104
InChI Key: CEBDTEWPJHEBAX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde (CAS 2054953-23-8) is a high-value pyrazole derivative supplied for research and development purposes. Its molecular formula is C 9 H 11 IN 2 O, with a molecular weight of 290.10 g/mol . The compound features a cyclopentyl group on the pyrazole nitrogen and a reactive iodo substituent at the 4-position, which, combined with the aldehyde group at the 5-position, makes it a versatile synthetic building block . This compound is primarily valued as a key intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group, enabling transformations such as the CuI-catalyzed C–O coupling with alcohols to synthesize 4-alkoxypyrazoles, a class of compounds with demonstrated biological activities . The aldehyde functionality provides a handle for further derivatization through condensation, reduction, or oxidation, allowing researchers to build more complex molecular architectures . Pyrazole derivatives are extensively studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, making this compound a valuable starting point in medicinal chemistry and drug discovery programs . Handling Precautions: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use. Refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyl-4-iodopyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBDTEWPJHEBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the pyrazole ring, followed by iodination and introduction of the aldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require stringent control of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural and functional differences between 1-cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde and related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Features Synthesis Method
This compound Cyclopentyl (N1), I (C4), Aldehyde (C5) 290.11 Iodo for cross-coupling; bulky N1 group Not explicitly described
3-(4-Chlorophenyl)-4-iodo-1-phenyl-1H-pyrazole-5-carbaldehyde Phenyl (N1), I (C4), Aldehyde (C5), 4-Cl-C6H4 (C3) >290.11* Chlorophenyl adds steric/electronic complexity Copper-mediated intramolecular reaction
1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde Aryl (N1), Cl (C5), Methyl (C3), Aldehyde (C4) Varies Chloro substituent; aldehyde at C4 Vilsmeier-Haack reaction
1-Methyl-1H-pyrazole-4-carbaldehyde Methyl (N1), Aldehyde (C4) 110.11 Simple structure; aldehyde at C4 Commercial synthesis
1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid Cyclopentyl (N1), Methyl (C5), COOH (C4) 194.23 Carboxylic acid instead of aldehyde Not described

*Estimated based on structural similarity.

Substituent Effects on Reactivity and Properties

  • Iodine vs. Chlorine : The iodine atom in the target compound enhances its utility in metal-catalyzed cross-coupling reactions compared to chlorine analogs (e.g., 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) .
  • Aldehyde Position: The aldehyde at C5 (vs.
  • N1 Substituent : The cyclopentyl group introduces steric hindrance, which may slow reaction kinetics compared to smaller substituents like methyl or aryl groups .

Physical and Chemical Properties

  • Solubility : The iodine atom and cyclopentyl group likely reduce aqueous solubility compared to methyl or carboxylic acid derivatives (e.g., 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid) .
  • Thermal Stability : The aldehyde group may render the compound prone to oxidation, unlike carboxylic acid derivatives .

Limitations and Gaps in Current Knowledge

  • No direct data on biological activity or crystallographic studies of the target compound are available in the evidence.
  • Comparative solubility or stability studies with analogs are absent but critical for industrial applications.

Biological Activity

1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound has the molecular formula C9H11IN2OC_9H_{11}IN_2O and is characterized by the presence of a cyclopentyl group and an iodine atom, which contribute to its unique reactivity and biological properties. The compound's structure can be represented as follows:

IUPAC Name 1Cyclopentyl4iodo1H pyrazole5 carbaldehyde\text{IUPAC Name }1-\text{Cyclopentyl}-4-\text{iodo}-1\text{H pyrazole}-5\text{ carbaldehyde}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to exhibit inhibitory effects on various enzymes and receptors, which may lead to therapeutic benefits in treating diseases.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain protein kinases. For example, studies have demonstrated its potential to inhibit the activity of ERK2 and PI3Kα kinases, which are crucial in cell signaling pathways related to cancer progression and other diseases. In vitro assays have reported an inhibition percentage of approximately 27.4% for PI3Kα at a concentration of 1 μM, indicating moderate inhibitory activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the pyrazole ring have been explored to enhance potency and selectivity for specific targets. For instance, substituting different alkyl or aryl groups can significantly alter the compound's binding affinity to target proteins, as shown in various SAR studies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Concentration Reference
PI3Kα Inhibition27.4%1 μM
ERK2 InhibitionModerateVaries
Antiviral ActivityPotentialNot specified

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives, including this compound. One notable study investigated its effects on cancer cell lines, demonstrating that the compound could reduce cell proliferation in prostate cancer models by modulating androgen receptor activity . Another study highlighted its antiviral properties against dengue virus by targeting AAK1 kinase, suggesting a promising avenue for further research in antiviral drug development .

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